(2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Overview
Description
(2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a phthalimidine (isoindolin-1-one) moiety, which is known for its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves the condensation of L-alanine with ortho-phthalaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoindolinone moiety can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated products. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
(2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antipsychotic activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases, which are enzymes involved in various biological processes. This inhibition can lead to the modulation of pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
(2S)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: This compound has a similar structure but with a methyl group instead of a dimethyl group.
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid: This compound features a phenyl group, which can influence its biological activity
Uniqueness
The uniqueness of (2S)-3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid lies in its specific structural features, which confer distinct biological activities. The presence of the dimethyl group can enhance its stability and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
(2S)-3,3-dimethyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)11(13(17)18)15-8-9-6-4-5-7-10(9)12(15)16/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXATWGSJZOCHSJ-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448189-64-7 | |
Record name | (2S)-3,3-Dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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